molecular formula C12H16F3N3O B2446060 N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine CAS No. 866133-93-9

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine

Cat. No.: B2446060
CAS No.: 866133-93-9
M. Wt: 275.275
InChI Key: XHAKOTVIRIUFJP-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethyl group and a hydroxylamine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine typically involves the reaction of 4-methylpiperazine with a trifluoromethyl-substituted aromatic compound under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups .

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and trifluoromethyl group are known to enhance the compound’s binding affinity and selectivity for certain targets, potentially modulating their activity and leading to therapeutic effects . Further research is needed to elucidate the precise pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine include other piperazine derivatives with various substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This unique feature can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-17-4-6-18(7-5-17)11-3-2-9(12(13,14)15)8-10(11)16-19/h2-3,8,16,19H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKOTVIRIUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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